2-(4-Bromo-3,5-dimethylphenoxy)acetic acid
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Overview
Description
2-(4-Bromo-3,5-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)acetic acid typically involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, resulting in the formation of 3,5-dimethylphenoxyacetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3,5-dimethylphenoxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3,5-dimethylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine substituent can enhance the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid: Similar structure but with methoxy groups instead of methyl groups.
2-(4-Bromo-2,6-dimethylphenoxy)acetic acid: Similar structure but with different positions of the methyl groups.
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid: Similar structure but with methoxy groups at different positions.
Uniqueness
2-(4-Bromo-3,5-dimethylphenoxy)acetic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring
Properties
Molecular Formula |
C10H11BrO3 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)acetic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-3-8(14-5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
HKQCXCXXRURVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)O |
Origin of Product |
United States |
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